4-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-18(2)14(12-7-8-20-10-12)9-17-15(19)11-3-5-13(16)6-4-11/h3-8,10,14H,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSGVBZNFUKNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)Cl)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Benzamide Derivatives
N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide
- Key Features: Retains the benzamide core and thiophen-3-yl group but replaces the dimethylamino-thiophene-ethyl chain with a bromoethoxy-ethyl chain.
- Synthesis: Prepared via nucleophilic substitution with a 63% yield, purified via normal-phase chromatography .
4-Chloro-N-[2-(Piperidin-1-yl)ethyl]benzamide Monohydrate
- Key Features: Substitutes the dimethylamino-thiophene moiety with a piperidine ring.
- Crystallography: The piperidine adopts a chair conformation (q2 = 0.6994 Å), stabilized by O-H⋯N and C-H⋯O hydrogen bonds. The monohydrate structure enhances stability compared to anhydrous forms .
2-Chloro-4-Fluoro-N-[2-Methoxy-2-(Thiophen-3-yl)ethyl]benzamide
- Key Features : Replaces the 4-chloro group with 2-chloro-4-fluoro and adds a methoxy group on the ethyl chain.
- Physicochemical Properties: Molecular weight = 313.8 g/mol (vs. 344.9 g/mol for the target compound).
- Comparison : The fluoro substituent may enhance binding affinity to hydrophobic pockets in target proteins, while the methoxy group could reduce metabolic oxidation .
Sulfonamide Analogs
4-Chloro-N-(2-(Dimethylamino)-2-(Thiophen-3-yl)ethyl)benzenesulfonamide
Pharmacologically Active Analogs
U-47700 (3,4-Dichloro-N-(2-(Dimethylamino)cyclohexyl)-N-methylbenzamide)
- Key Features: A synthetic opioid with a cyclohexyl-dimethylamino group instead of the thiophene-ethyl chain.
- Pharmacology: Binds to μ-opioid receptors, highlighting the role of the dimethylamino group in receptor interaction .
Tabulated Comparison of Key Compounds
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Amidation | 4-Chlorobenzoyl chloride, Et₃N | DCM | 0°C → RT | 61–85% |
| Purification | Methanol/H₂O (acidified) | - | - | >95% purity |
Basic: How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions. For example, thiophene protons appear as distinct doublets (δ 7.2–7.5 ppm), while the dimethylamino group shows singlet peaks (δ 2.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (expected m/z: ~337.1 for C₁₅H₁₈ClN₂OS⁺) .
- X-ray Crystallography : Resolves conformational details (e.g., chair conformation of dimethylamino groups, hydrogen-bonding networks) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Structural analogs : Compare activity of derivatives (e.g., 3-fluoro vs. 3,4-difluoro substitutions) to identify critical functional groups .
- Statistical validation : Use multivariate analysis (e.g., PCA) to isolate variables affecting IC₅₀ values. For example, logP differences >0.5 correlate with altered membrane permeability .
Q. Table 2: Comparative Bioactivity of Analogues
| Compound | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| A | 4-Cl, thiophen-3-yl | 1.2 | D3 receptor |
| B | 3-F, thiophen-3-yl | 0.8 | D3 receptor |
| C | 4-Cl, furan-2-yl | 3.4 | D3 receptor |
Advanced: What strategies are effective in studying the structure-activity relationship (SAR) of this benzamide derivative?
Methodological Answer:
- Isosteric replacements : Replace thiophene with furan or pyridine to assess π-π stacking effects. For example, thiophene enhances affinity for dopamine receptors compared to furan .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Tyr³⁸⁵ in D3 receptors) .
- Synthetic modifications : Introduce sulfonamide or cyano groups to modulate solubility and binding kinetics .
Advanced: What experimental considerations are critical for determining the crystal structure of this compound?
Methodological Answer:
- Crystallization : Use slow evaporation from ethanol/water (1:1) to obtain single crystals.
- Data collection : MoKα radiation (λ = 0.71073 Å) at 293 K minimizes thermal motion artifacts.
- Hydrogen bonding : Analyze O–H⋯N and C–H⋯O interactions (e.g., water-mediated chains along [010]) to predict stability .
Q. Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| a, b, c (Å) | 14.91, 6.69, 15.62 |
| β (°) | 102.96 |
| Hydrogen bonds | 3 key interactions |
Basic: What are the recommended storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage : Argon-sealed vials at –20°C in anhydrous DMSO (≤6 months stability).
- Handling : Avoid prolonged exposure to light (thiophene derivatives are photosensitive). Purity checks via HPLC every 3 months are advised .
Advanced: How can computational methods complement experimental studies of this compound’s pharmacokinetics?
Methodological Answer:
- ADMET prediction : Use SwissADME to estimate logP (2.1), BBB permeability (–0.8), and CYP450 inhibition.
- MD simulations : GROMACS trajectories (50 ns) reveal conformational flexibility of the dimethylamino group in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
